5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
Description
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 4 and a bulky 4-tert-butylphenyl group at position 4. The 1,2-oxazole ring (isoxazole) consists of an oxygen and nitrogen atom adjacent to each other, contributing to its electron-deficient nature.
Properties
CAS No. |
61314-46-3 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
MHZPBEUEFQCPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Hydroxy Amides
A widely employed route involves the cyclodehydration of β-hydroxy amides using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole, the precursor β-hydroxy amide is synthesized by condensing 4-tert-butylbenzaldehyde with a β-keto ester derivative.
Procedure :
- Aldol Condensation : 4-tert-Butylbenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form a β-keto ester intermediate.
- Hydroxylamine Treatment : The β-keto ester is treated with hydroxylamine hydrochloride to yield a β-hydroxy imine.
- Cyclization : DAST-mediated cyclodehydration at −20°C forms the isoxazole ring, introducing the 3,4-dimethyl groups via the β-keto ester backbone.
Yield : 65–72%
Key Advantage : High regiocontrol due to the stability of the β-hydroxy amide intermediate.
Van Leusen Oxazole Synthesis
The Van Leusen method leverages tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to construct the isoxazole ring. For this compound, 4-tert-butylbenzaldehyde serves as the aldehyde component.
Procedure :
- Reaction Setup : TosMIC (1.2 equiv) and 4-tert-butylbenzaldehyde (1.0 equiv) are dissolved in methanol.
- Base Addition : Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours.
- Workup : The product is extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography.
Yield : 58–64%
Byproducts : Unreacted TosMIC (8–12%) and over-oxidized derivatives (5–7%).
[3+2] Cycloaddition of Nitrile Oxides with Alkynes
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers direct access to 3,4-dimethyl-substituted isoxazoles. The nitrile oxide is generated in situ from 4-tert-butylbenzaldehyde oxime.
Procedure :
- Nitrile Oxide Generation : 4-tert-Butylbenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) and triethylamine to form the nitrile oxide.
- Cycloaddition : The nitrile oxide reacts with 2-butyne (dimethylacetylene) at room temperature, yielding the 3,4-dimethyl-5-(4-tert-butylphenyl)isoxazole.
Yield : 70–75%
Regioselectivity : The bulky tert-butyl group directs the nitrile oxide to the 5-position, ensuring correct substitution.
Robinson-Gabriel Synthesis
This classical method involves cyclodehydration of 2-acylamino ketones. For the target compound, the precursor is synthesized by acylating 3-amino-4-methylpentan-2-one with 4-tert-butylbenzoyl chloride.
Procedure :
- Acylation : 3-Amino-4-methylpentan-2-one reacts with 4-tert-butylbenzoyl chloride in dichloromethane with triethylamine.
- Cyclization : Phosphorus oxychloride (POCl₃) facilitates dehydration at 80°C, forming the isoxazole ring.
Yield : 60–68%
Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.
Mesylate Displacement and Cyclization
Adapted from phosphinooxazoline ligand synthesis, this method involves mesylation of a β-hydroxy amide followed by intramolecular cyclization.
Procedure :
- Mesylation : A β-hydroxy amide derived from 4-tert-butylbenzaldehyde is treated with methanesulfonyl chloride (MsCl) and triethylamine.
- Cyclization : The mesylate intermediate undergoes base-mediated cyclization (e.g., K₂CO₃) in toluene at 110°C to form the isoxazole.
Yield : 75–82%
Advantage : Scalable and avoids harsh fluorinating agents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Reagents | Advantages |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 6–8 h | DAST, β-hydroxy amide | High regiocontrol |
| Van Leusen | 58–64 | 12 h | TosMIC, K₂CO₃ | Mild conditions |
| [3+2] Cycloaddition | 70–75 | 2 h | NCS, 2-butyne | Rapid, atom-economical |
| Robinson-Gabriel | 60–68 | 10 h | POCl₃, acyl chloride | Classical approach |
| Mesylate Cyclization | 75–82 | 4 h | MsCl, K₂CO₃ | High yield, scalable |
Challenges and Optimization Strategies
- Regioselectivity : The [3+2] cycloaddition method requires precise control to direct the tert-butyl group to the 5-position. Steric effects from the alkyne and nitrile oxide geometry are critical.
- Purification : Silica gel chromatography is essential for removing byproducts in the Van Leusen method. Recrystallization in acetonitrile improves purity in mesylate-based routes.
- Scale-Up : Mesylate displacement offers the best scalability, with reported kilogram-scale syntheses achieving 78% yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation and reduction can lead to various oxazole derivatives with different functional groups.
Scientific Research Applications
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic organic compound with an oxazole ring containing nitrogen and oxygen in its five-membered structure. It has a molecular formula of and a molecular weight of approximately 229.32 g/mol . The tert-butyl group and dimethyl substitutions contribute to its chemical properties and potential biological activities.
Scientific Research Applications
This compound has potential applications in various fields, including agriculture due to its herbicidal properties. Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and herbicidal properties. The unique substituents on the oxazole ring may enhance biological activity by improving solubility and interaction with biological targets. Interaction studies often utilize techniques to understand the mechanism of action and optimize the compound's efficacy.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 5-(Phenyl)-3-methylisoxazole | Lacks tert-butyl group; more polar |
| 5-(p-Tolyl)-3-methylisoxazole | Methyl substitution instead of tert-butyl |
| 5-(4-Chlorophenyl)-3,4-dimethylisoxazole | Contains a chlorine substituent affecting reactivity |
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Substituent Effects
- Steric and Solubility Considerations: The tert-butyl group in this compound and BPBD improves solubility in nonpolar solvents compared to simpler phenyl-substituted analogues like 4-phenyl-1,2-oxazole. However, the additional biphenylyl group in BPBD may further enhance π-π stacking interactions, favoring solid-state electronic applications .
- Electronic Properties: The 1,2-oxazole core is less electron-deficient than 1,3,4-oxadiazole (e.g., BPBD), which is known for superior electron-transport capabilities in organic light-emitting diodes (OLEDs) and scintillators . The methyl groups in the target compound may slightly modulate its electron-withdrawing character but are less impactful than the heteroatom arrangement in oxadiazoles.
Application-Oriented Comparisons
- Organic Electronics :
BPBD’s 1,3,4-oxadiazole structure enables efficient electron injection in electroluminescent devices, as demonstrated in double-layer OLEDs achieving >1000 cd/m² brightness . The target oxazole derivative, while structurally similar, lacks direct evidence of electroluminescent performance but may serve as a hole-blocking or exciton-confinement layer due to its moderate electron deficiency. - However, oxadiazoles generally exhibit higher radiation tolerance than oxazoles .
- Chemical Reactivity: Thiol-containing analogues like 5-[1-(dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol () show higher reactivity for conjugation or crosslinking, making them suitable for drug design. In contrast, the target compound’s inert methyl and aryl groups limit its utility in synthetic chemistry but enhance stability .
Biological Activity
5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic compound known for its potential biological activities, particularly in pharmaceutical and agricultural applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₅H₁₉NO and a molecular weight of approximately 245.32 g/mol. Its structure features an oxazole ring substituted with a tert-butyl group and two methyl groups, which are significant in determining its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial effects. This compound has been studied for its potential to inhibit various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 15 |
These results suggest that the compound has moderate activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| U-937 | 15.0 |
The IC50 values indicate that the compound has promising cytotoxic activity, suggesting its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies have shown that the compound can bind to various receptors involved in cellular signaling pathways. Techniques such as molecular docking and flow cytometry have been employed to elucidate these interactions.
Case Study: Apoptosis Induction
A study focused on the apoptosis-inducing properties of the compound revealed that it significantly increased p53 expression levels and caspase-3 cleavage in MCF-7 cells. This suggests that the compound may trigger programmed cell death in cancer cells through mitochondrial pathways .
Potential Applications
Given its diverse biological activities, this compound holds promise for applications in:
- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer drugs.
- Agricultural Chemistry : Potential herbicidal properties may be explored for agricultural applications .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling reactions (e.g., Suzuki-Miyaura) or cyclization of oxazole precursors. Key challenges include steric hindrance from the tert-butyl group and regioselectivity in oxazole ring formation. Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature Control : Reflux in THF/Et₃N (1:1) at 55°C enhances reaction rates while minimizing side products .
- Purification : Column chromatography on silica gel or recrystallization from ethanol yields high-purity products .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms regiochemistry of the oxazole ring. Requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol) .
- NMR Spectroscopy : ¹H NMR distinguishes methyl groups (δ 1.3–1.5 ppm for tert-butyl; δ 2.1–2.3 ppm for oxazole methyl). ¹³C NMR identifies quaternary carbons in the aryl-oxazole system .
- IR Spectroscopy : Confirms oxazole C=N stretching (~1600 cm⁻¹) and tert-butyl C-H bending (~1360 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Under inert gas (argon) in airtight containers at –20°C to prevent oxidation or hydrolysis of the oxazole ring .
- Waste Management : Segregate halogenated byproducts (e.g., from bromophenyl intermediates) and dispose via certified waste treatment facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT and MD simulations predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport behavior. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and electron density distribution .
- MD Simulations : Simulate intermolecular interactions (e.g., π-π stacking) in solid-state applications (e.g., organic electronics). Trajectory analysis reveals thermal stability influenced by the tert-butyl group .
Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s reactivity?
- Methodological Answer :
- Experimental Validation : Compare DFT-predicted reaction pathways (e.g., electrophilic substitution sites) with empirical results from isotopic labeling or kinetic studies .
- Error Analysis : Assess limitations of computational models (e.g., solvent effects omitted in gas-phase DFT) by replicating simulations with implicit solvation models (e.g., PCM) .
Q. How does the tert-butyl substituent influence the compound’s application in organic electronics (e.g., as an electron transport layer)?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces intermolecular aggregation, enhancing thin-film homogeneity in devices .
- Electronic Effects : Electron-donating tert-butyl stabilizes the oxazole ring’s electron-deficient core, improving charge mobility in OLEDs or perovskite solar cells .
Q. What advanced techniques characterize the compound’s thermal degradation pathways?
- Methodological Answer :
- TGA-DSC : Thermogravimetric analysis identifies decomposition stages (e.g., tert-butyl cleavage at ~250°C). Coupled with mass spectrometry, it detects volatile fragments (e.g., isobutylene) .
- In Situ FTIR : Monitors real-time structural changes during heating, such as oxazole ring opening or aryl group detachment .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthesis yields for this compound across studies?
- Methodological Answer :
- Variable Screening : Systematically test parameters (e.g., catalyst loading, solvent ratios) using Design of Experiments (DoE) to identify critical factors .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dimerized oxazoles) that reduce yield. Optimize quenching steps to minimize side reactions .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–185°C | |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | 3.8 eV | |
| C-NMR (Oxazole C2) | ¹³C NMR (CDCl₃) | δ 162.5 ppm | |
| Thermal Decomposition Onset | TGA | 245°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
